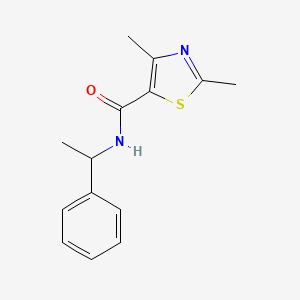![molecular formula C15H12ClN3O2S2 B4806036 3-(2-chlorophenyl)-N-{[2-(2-thienylcarbonyl)hydrazino]carbonothioyl}acrylamide](/img/structure/B4806036.png)
3-(2-chlorophenyl)-N-{[2-(2-thienylcarbonyl)hydrazino]carbonothioyl}acrylamide
Descripción general
Descripción
3-(2-chlorophenyl)-N-{[2-(2-thienylcarbonyl)hydrazino]carbonothioyl}acrylamide is a complex organic compound that features a chlorophenyl group, a thienylcarbonyl group, and a hydrazinocarbonothioyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-{[2-(2-thienylcarbonyl)hydrazino]carbonothioyl}acrylamide typically involves multiple steps:
Formation of the thienylcarbonyl hydrazine intermediate: This step involves the reaction of 2-thiophenecarboxylic acid with hydrazine hydrate under reflux conditions to form the corresponding hydrazide.
Coupling with 2-chlorobenzoyl chloride: The hydrazide is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the 2-chlorophenyl hydrazide derivative.
Thioamide formation: The final step involves the reaction of the hydrazide derivative with carbon disulfide and acryloyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-chlorophenyl)-N-{[2-(2-thienylcarbonyl)hydrazino]carbonothioyl}acrylamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-N-{[2-(2-thienylcarbonyl)hydrazino]carbonothioyl}acrylamide has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 3-(2-chlorophenyl)-N-{[2-(2-thienylcarbonyl)hydrazino]carbonothioyl}acrylamide depends on its specific application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Materials Science: The compound’s electronic properties may be exploited in the design of semiconductors or other functional materials.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-chlorophenyl)-N-{[2-(2-furylcarbonyl)hydrazino]carbonothioyl}acrylamide: Similar structure but with a furan ring instead of a thiophene ring.
3-(2-bromophenyl)-N-{[2-(2-thienylcarbonyl)hydrazino]carbonothioyl}acrylamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of 3-(2-chlorophenyl)-N-{[2-(2-thienylcarbonyl)hydrazino]carbonothioyl}acrylamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(thiophene-2-carbonylamino)carbamothioyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S2/c16-11-5-2-1-4-10(11)7-8-13(20)17-15(22)19-18-14(21)12-6-3-9-23-12/h1-9H,(H,18,21)(H2,17,19,20,22)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBXNEYCCIQZSX-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC(=S)NNC(=O)C2=CC=CS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC(=S)NNC(=O)C2=CC=CS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(morpholin-4-ylmethyl)phenyl]-4-nitrobenzamide](/img/structure/B4805953.png)


![(5E)-1-(2,3-Dimethylphenyl)-5-{[5-(piperidin-1-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B4805972.png)
![2-{[5-(4-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE](/img/structure/B4805978.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B4805981.png)
![1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE](/img/structure/B4805990.png)

![{2-[(3-{[(4-methylbenzyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4806006.png)
![N~2~-(2,4-dimethylphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4806020.png)
![(1-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine hydrochloride](/img/structure/B4806028.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B4806034.png)
![5-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B4806043.png)
![N-[2-({[4-(acetylamino)phenyl]sulfonyl}amino)ethyl]-2-fluorobenzamide](/img/structure/B4806050.png)
